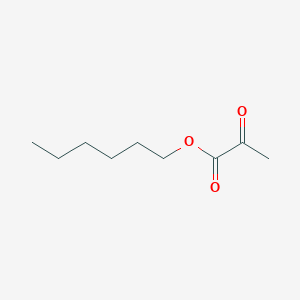
4-(6-Amino-3-methyl-1-benzofuran-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Amino-3-methyl-1-benzofuran-2-yl)benzonitrile is a compound that belongs to the benzofuran family. Benzofurans are known for their unique structural features and wide array of biological activities, making them a privileged structure in the field of drug discovery
Preparation Methods
The synthesis of 4-(6-Amino-3-methyl-1-benzofuran-2-yl)benzonitrile involves several steps. One common method includes the Friedel-Crafts reaction, where methyl 3-(4-hydroxyphenyl)propionate reacts with a chloride under specific conditions, followed by reductive desulfurization . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(6-Amino-3-methyl-1-benzofuran-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(6-Amino-3-methyl-1-benzofuran-2-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(6-Amino-3-methyl-1-benzofuran-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the production of pro-inflammatory cytokines, making them useful in anti-inflammatory treatments . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
4-(6-Amino-3-methyl-1-benzofuran-2-yl)benzonitrile can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like cancer or psoriasis.
8-Methoxypsoralen: Another derivative with similar applications.
Angelicin: Known for its biological activities. What sets this compound apart is its unique structural features and the specific biological activities it exhibits, making it a valuable compound in various fields of research.
Properties
CAS No. |
53461-21-5 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-(6-amino-3-methyl-1-benzofuran-2-yl)benzonitrile |
InChI |
InChI=1S/C16H12N2O/c1-10-14-7-6-13(18)8-15(14)19-16(10)12-4-2-11(9-17)3-5-12/h2-8H,18H2,1H3 |
InChI Key |
CJKUOFBILVRPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)N)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)

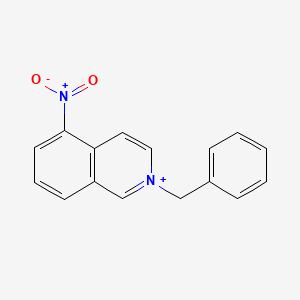
![Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14643240.png)
![2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol](/img/structure/B14643248.png)

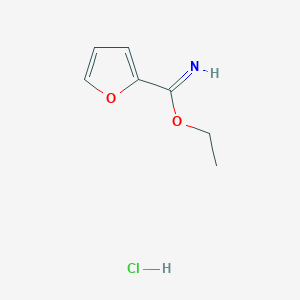
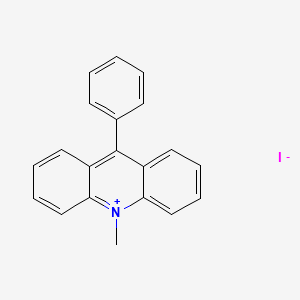
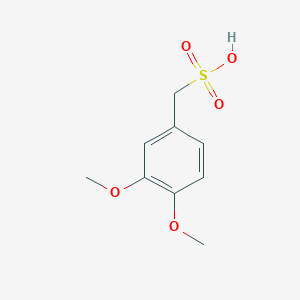
![N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B14643281.png)
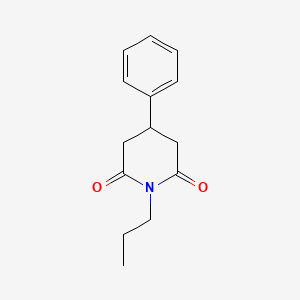
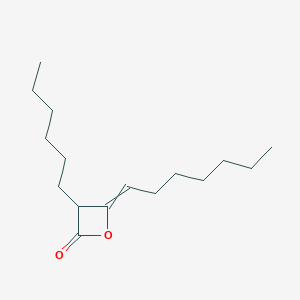
![3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B14643292.png)
